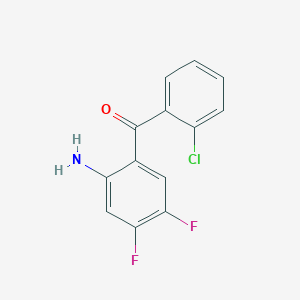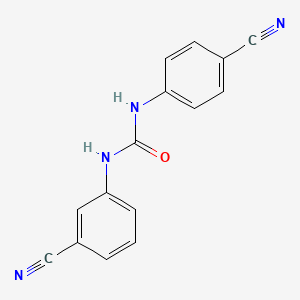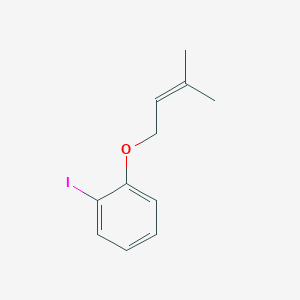
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene
Overview
Description
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 3-methylbut-2-enyloxy group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
One common synthetic route includes the reaction of 2-iodophenol with 3-methylbut-2-enyl bromide under basic conditions to form the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated product.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving iodine-containing compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom, being a good leaving group, facilitates various substitution reactions. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Comparison with Similar Compounds
Similar compounds to 1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene include:
1-Iodo-2,3-dimethylbenzene: Differing by the presence of two methyl groups instead of the 3-methylbut-2-enyloxy group.
1-Iodo-2-(methoxymethyl)benzene: Differing by the presence of a methoxymethyl group instead of the 3-methylbut-2-enyloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C11H13IO |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1-iodo-2-(3-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C11H13IO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7H,8H2,1-2H3 |
InChI Key |
PXCRUPHCPIPFFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=CC=C1I)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone](/img/structure/B8706345.png)
![Propanamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-2,2-dimethyl-](/img/structure/B8706352.png)
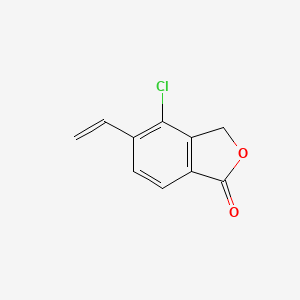
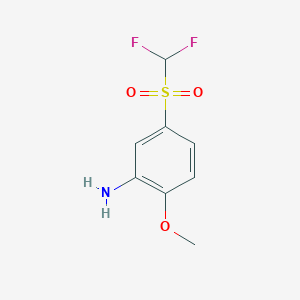
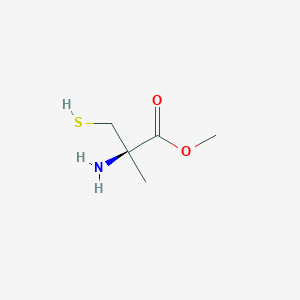
![N-Cyclopropyl-4-fluoro-2-[(2S)-2-oxiranylmethoxy]benzamide](/img/structure/B8706375.png)
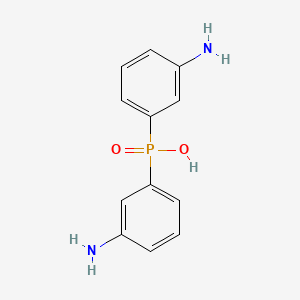
![Indeno[2,1-b]indole](/img/structure/B8706381.png)
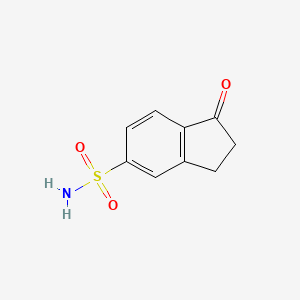
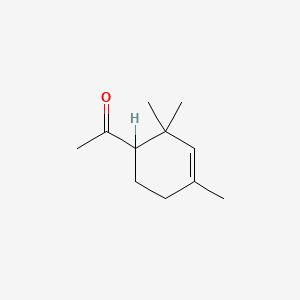
![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B8706404.png)
